(R)-2-(Piperidin-2-yl)acetic acid
Description
(R)-2-(Piperidin-2-yl)acetic acid (CAS: 69222-96-4) is a chiral carboxylic acid featuring a piperidine ring substituted at the 2-position with an acetic acid moiety. Its stereochemistry at the piperidine ring (R-configuration) confers distinct physicochemical and biological properties compared to its enantiomer. This compound serves as a critical intermediate in pharmaceuticals, particularly in the synthesis of neuromodulators and enzyme inhibitors . For example, it is structurally related to ritalinic acid, the primary metabolite of methylphenidate, which shares the 2-(piperidin-2-yl)acetic acid backbone but includes a phenyl substituent .
Properties
IUPAC Name |
2-[(2R)-piperidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNLNZMJMCUWNV-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366439 | |
| Record name | [(2R)-Piperidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69222-96-4 | |
| Record name | [(2R)-Piperidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Piperidin-2-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and bromoacetic acid.
Reaction Conditions: The piperidine is reacted with bromoacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Piperidin-2-yl)acetic acid may involve more efficient and scalable methods, including:
Catalytic Hydrogenation: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance production rates and yield.
Chemical Reactions Analysis
Types of Reactions
®-2-(Piperidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidin-2-one, while reduction may produce ®-2-(Piperidin-2-yl)ethanol.
Scientific Research Applications
Chemistry
®-2-(Piperidin-2-yl)acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems, including enzyme inhibition and receptor binding.
Medicine
Industry
In the industrial sector, ®-2-(Piperidin-2-yl)acetic acid can be used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ®-2-(Piperidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analog Overview
Key analogs of (R)-2-(piperidin-2-yl)acetic acid include:
Key Observations :
- Substitution at the piperidine 4-position (e.g., aryl groups in 9a-d) requires high-temperature reactions and yields vary with steric/electronic effects .
- Oxidation methods () achieve moderate yields but require specialized catalysts.
- Protection strategies (Fmoc/Boc) enhance stability for peptide synthesis but add synthetic steps .
Physicochemical Properties
Biological Activity
(R)-2-(Piperidin-2-yl)acetic acid, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings, including case studies and data tables.
This compound is characterized by its piperidine structure, which contributes to its pharmacological properties. The compound's solubility and stability are crucial for its biological activity. Its hydrochloride salt form enhances solubility, making it suitable for various applications in research and therapeutic contexts.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it modulates levels of key neurotransmitters, particularly dopamine and norepinephrine, which are vital for cognitive functions and mood regulation. This modulation suggests potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Neuropharmacological Studies
- Dopaminergic Activity : The compound has been shown to enhance dopaminergic activity, which is beneficial in managing symptoms associated with Parkinson's disease.
- Cognitive Improvement : Animal studies indicate that this compound can improve cognitive functions in models of Alzheimer's disease by increasing neurotransmitter levels.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines. The compound's ability to inhibit cancer cell proliferation suggests its potential as an anticancer agent.
Data Table: Cytotoxicity Against Tumor Cell Lines
Cholinesterase Inhibition
Preliminary findings suggest that derivatives of this compound may exhibit anticholinesterase activity. This property could be advantageous in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Case Studies and Research Findings
- Neurodegenerative Disorders : A study demonstrated significant cognitive improvements in animal models treated with this compound, highlighting its potential in neuropharmacology.
- Antileukemic Activity : Novel derivatives of related compounds showed promising antileukemic activity against human leukemic cell lines, indicating that structural modifications can enhance efficacy .
- Anti-inflammatory Properties : Some studies have indicated anti-inflammatory effects through inhibition of soluble epoxide hydrolase (sEH), suggesting a broader therapeutic potential beyond neuropharmacology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
